吡罗昔康-β-环糊精

描述

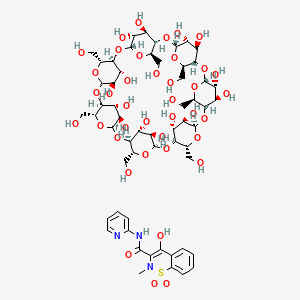

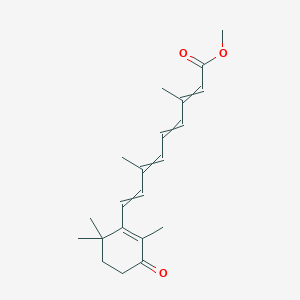

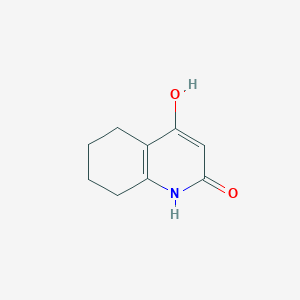

Piroxicam-beta-cyclodextrin is a combination of two medicines: Piroxicam and Beta-Cyclodextrin . Piroxicam is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain or inflammation caused by osteoarthritis or rheumatoid arthritis . Beta-Cyclodextrin is a cyclic oligosaccharide that enhances the properties of Piroxicam .

Synthesis Analysis

The synthesis of different types of copolymer of β-cyclodextrin (β-CD) by different functional monomers and cross-linkers is discussed . The process for the preparation of piroxicam-beta-cyclodextrin inclusion compounds involves subjecting the aqueous solution of two components to a freezing process at a very high rate before drying .Molecular Structure Analysis

The molecular structure of Piroxicam-beta-cyclodextrin is complex. The early studies proved the 2:1 stoichiometry by X-ray diffractometry and molecular dynamics calculations .Chemical Reactions Analysis

Piroxicam-beta-cyclodextrin has been shown to have better gastrointestinal (GI) tolerability than free piroxicam, while retaining all the analgesic and anti-inflammatory properties of the parent compound .Physical and Chemical Properties Analysis

Cyclodextrins are non-toxic oligopolymers of glucose that help to increase the solubility of organic compounds with poor aqueous solubility . The inclusion complexation between the drug piroxicam and β-cyclodextrin was investigated using UV-visible spectroscopy technique .科学研究应用

胃肠道安全性增强

吡罗昔康-β-环糊精 (PBC): 已被证明比游离吡罗昔康更能耐受上消化道 (GI) 。这尤其重要,因为像吡罗昔康这样的非甾体抗炎药 (NSAIDs) 会引起从消化不良到严重事件(如消化性溃疡,伴有出血和穿孔并发症)等不良反应。 吡罗昔康与β-环糊精的包合物最大限度地减少了这些胃部作用,同时保留了母体化合物的镇痛和抗炎特性 。

改善溶解度和生物利用度

吡罗昔康与β-环糊精的络合作用增强了这种原本疏水药物在水中的溶解度 。这种溶解度的增加直接转化为生物利用度的提高,使药物在发挥作用时更加高效有效。 这种性质对于水溶性差的药物尤其有用,而这些药物通常由于这种局限性而在开发过程中被放弃 。

快速吸收和起效

研究表明,与游离吡罗昔康相比,PBC 口服给药后起效更快 。 这归因于吡罗昔康分子以与β-环糊精形成包合物时的润湿性和更快的溶解特性 。

药物制剂灵活性

吡罗昔康与β-环糊精之间的相互作用允许创建各种药物制剂。 例如,吡罗昔康可以与β-环糊精纳米海绵的外部表面或其交联剂相互作用,形成可用于控制药物释放的纳米孔 。这种灵活性对于设计能够满足特定治疗需求的药物递送系统至关重要。

对牙痛的镇痛作用

吡罗昔康-β-环糊精已被用于其对牙痛的镇痛作用。 其能够快速吸收和增强的溶解度使其成为治疗急性疼痛(如牙痛)的有效选择 。

炎症性疾病的治疗

PBC 用于治疗由炎症性疾病引起的疼痛障碍,包括风湿性疼痛、骨关节炎和强直性脊柱炎。 它还可有效地治疗术后疼痛、外伤性疼痛、痛经、包括偏头痛在内的头痛和牙痛 。

作用机制

The anti-inflammatory effect of Piroxicam may result from the reversible inhibition of cyclooxygenase, causing the peripheral inhibition of prostaglandin synthesis . Piroxicam-beta-cyclodextrin works by preventing the production of endogenous prostaglandins which are involved in the mediation of pain, stiffness, tenderness, and swelling .

未来方向

Cyclodextrin and chitosan polymers are used in many fields such as agriculture, pharmaceutical, food industry, medicine, and in electrochemical sensors . The future panorama of polymerized CDs is quite bright as they can serve as useful multifunctional tools for pharmaceutical scientists to develop and optimize drug delivery through various routes .

属性

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPBSKKEZXLVBQ-ZQOBQRRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H83N3O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242388 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96684-39-8 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096684398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of Piroxicam-beta-cyclodextrin?

A1: Piroxicam-beta-cyclodextrin, like its parent compound piroxicam, exerts its anti-inflammatory and analgesic effects primarily by inhibiting cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. While the exact mechanism is not fully elucidated in these papers, the research focuses on the improved pharmacokinetic profile and delivery of piroxicam through complexation with beta-cyclodextrin.

Q2: Does Piroxicam-beta-cyclodextrin affect prostaglandin concentrations in synovial fluid?

A2: While not directly measured in the provided research, the research does demonstrate that Piroxicam-beta-cyclodextrin leads to clinically relevant concentrations of piroxicam in synovial fluid []. This finding, coupled with the known mechanism of piroxicam as a COX inhibitor, suggests a likely impact on synovial fluid prostaglandin concentrations.

Q3: What is the structural advantage of complexing piroxicam with beta-cyclodextrin?

A3: Beta-cyclodextrin is a cyclic oligosaccharide with a hydrophobic cavity. Piroxicam, a poorly soluble drug, can be included within this cavity, forming a complex. This complexation enhances piroxicam's water solubility and dissolution rate, leading to faster absorption and potentially reducing gastrointestinal side effects [, ].

Q4: Are there any spectroscopic studies characterizing Piroxicam-beta-cyclodextrin?

A4: Yes, studies utilizing Raman and solid-state 13C-NMR spectroscopy have been conducted to investigate the structure of the 1:1 amorphous Piroxicam-beta-cyclodextrin inclusion complex []. These analyses provide insights into the conformation of piroxicam within the complex and its interaction with beta-cyclodextrin, suggesting a zwitterionic structure for piroxicam stabilized by electrostatic and hydrogen bonding with the beta-cyclodextrin cavity.

Q5: How does the formulation of Piroxicam-beta-cyclodextrin affect its bioavailability?

A5: Piroxicam-beta-cyclodextrin demonstrates faster absorption and a more rapid onset of action compared to standard piroxicam formulations [, , ]. This is attributed to the enhanced solubility and dissolution rate of piroxicam within the beta-cyclodextrin complex, leading to improved bioavailability.

Q6: What analytical techniques are used to quantify Piroxicam-beta-cyclodextrin?

A6: Researchers utilize various methods for Piroxicam-beta-cyclodextrin quantification, including derivative UV spectrophotometry and high-performance liquid chromatography (HPLC) []. These techniques allow for accurate measurement of the compound in various matrices, supporting pharmacokinetic and bioequivalence studies.

Q7: Has Piroxicam-beta-cyclodextrin demonstrated efficacy in managing pain conditions?

A7: Clinical trials have demonstrated the efficacy of Piroxicam-beta-cyclodextrin in various pain conditions, including osteoarthritis, rheumatoid arthritis, post-operative pain, and low back pain [, , , , ]. These studies generally report comparable analgesic efficacy to standard piroxicam but with a faster onset of action.

Q8: What are potential future research directions for Piroxicam-beta-cyclodextrin?

A8: Further research can explore alternative drug delivery systems, such as orodispersible tablets, to further enhance patient compliance and convenience []. Additionally, investigating the impact of Piroxicam-beta-cyclodextrin on specific biomarkers of inflammation and pain could provide a more comprehensive understanding of its therapeutic benefits.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Allylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B1505768.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1505777.png)

![Methyl (5S,8R,9S,10S,13S,14S,17S)-16,16-dideuterio-3,17-dihydroxy-10,13-dimethyl-17-(trideuteriomethyl)-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B1505788.png)